Physicochemical Properties and Synthetic Applications of 6-Amino-5-benzylamino-1-methyluracil (CAS: 70404-28-3)
Physicochemical Properties and Synthetic Applications of 6-Amino-5-benzylamino-1-methyluracil (CAS: 70404-28-3)
An In-Depth Technical Whitepaper for Medicinal Chemists and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, substituted diaminouracils serve as foundational building blocks for complex heterocyclic scaffolds. 6-Amino-5-benzylamino-1-methyluracil (6-ABMU) is a highly specialized uracil derivative that acts as a critical intermediate in the synthesis of xanthines, tricyclic purines, and potent adenosine receptor antagonists[1]. As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural data. Here, we will dissect the physicochemical causality of this molecule, map its self-validating synthetic pathways, and provide field-proven protocols for its integration into downstream drug discovery workflows.
Physicochemical Profiling: Form Dictates Function
The utility of 6-ABMU in drug development is directly tied to its unique physicochemical properties. The molecule balances the highly polar, hydrogen-bonding capacity of a pyrimidinedione core with the lipophilic bulk of a benzylamine moiety[2].
Quantitative Data & Structural Causality
| Physicochemical Parameter | Value / Data | Structural Causality & Pharmacological Significance |
| CAS Registry Number | 70404-28-3 | Unique identifier for precise chemical tracking and inventory[2]. |
| Molecular Formula | C₁₂H₁₄N₄O₂ | Confirms stoichiometry; optimal size for small-molecule drug design. |
| Molecular Weight | 246.27 g/mol | Well within Lipinski’s Rule of 5, ensuring favorable baseline pharmacokinetics. |
| LogP (Predicted) | ~0.8 – 1.2 | The lipophilic benzyl group significantly enhances membrane permeability compared to the highly polar parent uracil. |
| Hydrogen Bond Donors | 3 (N3-H, C5-NH-, C6-NH₂) | Facilitates robust, multi-point coordination within GPCR binding pockets (e.g., Adenosine Receptors). |
| Hydrogen Bond Acceptors | 4 (C2=O, C4=O, N-alkyl, N-aryl) | Enables critical dipole interactions with kinase or receptor active site residues. |
| Solubility Profile | Soluble in DMSO/DMF; Sparingly in H₂O | The planar uracil core promotes strong π−π stacking, reducing aqueous solubility, while the benzyl group adds hydrophobic bulk. |
Expert Insight: The differential nucleophilicity between the C5-benzylamino and C6-amino groups is the physicochemical engine driving its utility. The C6-amine is conjugated with the C4 carbonyl, rendering it less nucleophilic, whereas the C5-secondary amine retains higher reactivity, allowing for regioselective cyclizations.
Mechanistic Synthesis Pathways
The synthesis of 6-ABMU requires precise control over the highly reactive uracil ring. The C6-amino group strongly donates electron density into the ring, making the C5 position highly nucleophilic (exhibiting enamine-like reactivity)[3]. We typically employ one of two primary synthetic routes: Pathway A (Nitrosation/Reduction) or Pathway B (Halogenation/Substitution).
Dual synthetic pathways for 6-Amino-5-benzylamino-1-methyluracil from 6-amino-1-methyluracil.
Step-by-Step Experimental Protocols (Self-Validating Systems)
In my experience overseeing heterocyclic scaffold development, the primary point of failure in these syntheses is the mishandling of intermediates. The following protocol utilizes Pathway A , designed as a self-validating system where each step provides immediate, observable feedback.
Step 1: Electrophilic Nitrosation
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Causality: We utilize sodium nitrite in acetic acid to generate the reactive nitrosonium ion ( NO+ ). The low temperature is critical to prevent the decomposition of the unstable nitrous acid intermediate and to control the exothermicity of the electrophilic aromatic substitution[3].
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Procedure:
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Suspend 6-amino-1-methyluracil (50 mmol) in 150 mL of 50% aqueous acetic acid.
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Heat briefly to 60 °C to ensure complete dissolution, then rapidly cool the flask to 0–5 °C using an ice-water bath.
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Add an aqueous solution of NaNO2 (100 mmol in 20 mL H2O ) dropwise over 30 minutes under continuous stirring.
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Validation Checkpoint: The reaction is self-validating via a stark colorimetric shift. The successful formation of 6-amino-1-methyl-5-nitrosouracil is confirmed by the immediate appearance of a deep purple/red precipitate.
Step 2: Dithionite Reduction
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Causality: 5,6-diaminouracils are notoriously unstable and rapidly undergo oxidative dimerization into intensely colored azo-dimers in the presence of atmospheric oxygen[1]. Therefore, sodium dithionite ( Na2S2O4 ) is chosen over catalytic hydrogenation for rapid, mild reduction directly in the aqueous media.
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Procedure:
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To the intensely colored nitroso suspension (kept at room temperature), add solid Na2S2O4 in small portions.
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Maintain a strict Argon atmosphere during this addition to prevent auto-oxidation.
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Validation Checkpoint: The reduction is complete when the deep purple color of the nitroso intermediate completely dissipates, yielding a pale yellow or colorless solution of 5,6-diamino-1-methyluracil. Do not isolate this intermediate.
Step 3: Reductive Amination (Benzylation)
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Causality: The C5-amine is significantly more nucleophilic than the C6-amine. This differential nucleophilicity ensures regioselective Schiff base formation at C5, which is subsequently reduced to the target benzylamine.
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Procedure:
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Immediately transfer the crude diamine solution into a vessel containing a slight molar excess of benzaldehyde in methanol.
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Add sodium cyanoborohydride ( NaBH3CN ) and stir at room temperature for 4 hours.
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Quench with water, extract with ethyl acetate, and purify via flash chromatography.
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Validation Checkpoint: LC-MS analysis will confirm the mass shift to m/z 247 [M+H]+ . 1H -NMR will show a characteristic singlet near 4.0 ppm corresponding to the benzylic CH2 protons, confirming successful C5 functionalization.
Downstream Applications in Drug Development
Once synthesized, 6-ABMU serves as a premium precursor for constructing tricyclic imidazo[2,1-i]purinones and xanthine derivatives. These compounds are highly sought after as potent, water-soluble A2A and A3 Adenosine Receptor Antagonists[1].
The benzyl group acts not only as a structural bridge during cyclization but also as a critical pharmacophore. In the context of adenosine receptors, the lipophilic benzyl moiety perfectly occupies the hydrophobic sub-pockets of the receptor, drastically increasing binding affinity (lowering Ki values into the nanomolar range)[1].
Cyclization workflows converting the uracil derivative into biologically active purine scaffolds.
By reacting 6-ABMU with triethyl orthoformate under reflux, the single carbon atom bridges the C5-benzylamino and C6-amino groups, rapidly closing the imidazole ring to yield the corresponding 1-methyl-7-benzylxanthine[1]. This elegant, high-yielding cyclization is the cornerstone of modern purine-based drug discovery.
References
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Echemi. "6-AMINO-5-BENZYLAMINO-1-METHYLURACIL 70404-28-3 Characteristics and Properties." Echemi Chemical Encyclopedia. 2
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Müller, C. E., et al. (2002). "Imidazo[2,1-i]purin-5-ones and Related Tricyclic Water-Soluble Purine Derivatives: Potent A2A- and A3-Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, 45(16), 3440–3450.1
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Benchchem. "6-Amino-5-nitroso-3-methyluracil Synthesis Pathways and Protocols." Benchchem Chemical Database. 3
